molecular formula C16H21NO2S B2664279 {[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE CAS No. 851116-98-8

{[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE

Cat. No.: B2664279
CAS No.: 851116-98-8
M. Wt: 291.41
InChI Key: NQKVBANGTFUXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE is a complex organic compound that features a thiophene ring, an ethoxy group, and an amine group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including {[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE, typically involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

{[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and thiophene groups contribute to its versatility in various applications, setting it apart from other thiophene derivatives .

Properties

IUPAC Name

N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-3-17-11-13-7-8-15(16(10-13)18-4-2)19-12-14-6-5-9-20-14/h5-10,17H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKVBANGTFUXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCC2=CC=CS2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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